Multidrug Resistance (MDR) Reversal Activity in P388 Leukemia Cells
Imiclopazine has a unique reported bioactivity as a multidrug resistance (MDR) reversal agent, a property not associated with its primary antipsychotic mechanism. It effectively reverses MDR in both drug-sensitive P388 and drug-resistant P388/ADR murine leukemia cell lines with a reported EC50 value of 200 µM [1]. This is a specific, quantifiable endpoint that distinguishes it from other piperazine phenothiazines like fluphenazine and perphenazine, which are not typically reported with this specific MDR-reversal activity in this assay system.
| Evidence Dimension | In vitro MDR Reversal (EC50) |
|---|---|
| Target Compound Data | 200 µM |
| Comparator Or Baseline | Fluphenazine, Perphenazine, and other common phenothiazine antipsychotics |
| Quantified Difference | Activity present (EC50 200 µM) vs. no reported comparable MDR reversal activity. |
| Conditions | In vitro cell-based assay using P388 (sensitive) and P388/ADR (MDR) murine leukemia cells. |
Why This Matters
This identifies Imiclopazine as a specific chemical tool for studying MDR mechanisms, differentiating its procurement for oncology research from the use of other phenothiazines intended for neuroscience applications.
- [1] Ramu A, et al. Reversal of multidrug resistance by phenothiazines and structurally related compounds. Cancer Chemother Pharmacol. 1992;30(3):165-73. View Source
